N-(3,4,5-Trimethoxyphenyl)acetamide

Description

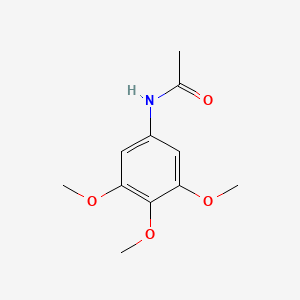

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(13)12-8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDMLRVJRILEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195652 | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-24-9 | |

| Record name | N-(3,4,5-Trimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3',4',5'-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Diversification of N 3,4,5 Trimethoxyphenyl Acetamide Derivatives

Established Synthetic Routes for the N-(3,4,5-Trimethoxyphenyl)acetamide Core

The construction of the fundamental this compound framework and its subsequent elaboration into more complex heterocyclic systems rely on a foundation of well-established chemical reactions. These methods provide reliable access to the core and its direct analogues.

Amidation Reactions utilizing Carboxylic Acid Activation and Coupling Agents

The formation of the central amide bond in this compound is a cornerstone of its synthesis. This is typically achieved through the acylation of 3,4,5-trimethoxyaniline (B125895). The most direct methods involve reacting the aniline (B41778) with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Alternatively, modern amidation protocols that involve the direct coupling of a carboxylic acid (acetic acid) with the aniline are frequently employed. These reactions necessitate the use of activating agents and coupling reagents to facilitate the formation of the amide bond under milder conditions, which is crucial when dealing with sensitive functional groups on more complex derivatives. researchgate.net A common and high-yielding system for this transformation is the use of 1-hydroxybenzotriazole (B26582) (HOBt) in conjunction with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.org These reagents work in tandem to form a highly reactive activated ester intermediate, which is then readily attacked by the amine to furnish the desired acetamide (B32628).

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent System | Description |

| Acetic Anhydride/Acetyl Chloride | Direct acylation of the amine; often requires a base to scavenge the acid byproduct. |

| EDC/HOBt | A widely used carbodiimide/additive combination that minimizes side reactions and racemization. |

| DCC/HOBt | Another effective carbodiimide coupling system, though the dicyclohexylurea byproduct can be difficult to remove. |

| HATU | A highly efficient aminium-based coupling reagent known for rapid reaction times and high yields. |

| T3P® (Propylphosphonic Anhydride) | A versatile and powerful water-immiscible coupling agent that promotes amide bond formation. |

Indole (B1671886) and Pyrrole (B145914) Ring Incorporations in this compound Analogues

The N-(3,4,5-trimethoxyphenyl) unit is a key feature in many potent bioactive molecules that also contain indole or pyrrole rings. Synthetic strategies often involve creating these heterocyclic systems with the trimethoxyphenyl moiety already in place.

Pyrrole Synthesis: The Paal-Knorr synthesis is a classic and effective method for constructing pyrrole rings. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To generate pyrrole analogues of this compound, 3,4,5-trimethoxyaniline is reacted with a suitable 1,4-dione. researchgate.net For instance, the reaction between 1-phenyl-1,4-pentanedione (B1580630) and 3,4,5-trimethoxyaniline yields 2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole. researchgate.net This resulting N-aryl pyrrole can then be subjected to further functionalization, such as acylation at the C3 position, to introduce the acetamide side chain. researchgate.net

Indole Synthesis: The Fischer indole synthesis is a powerful and widely used method for building the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions. organic-chemistry.orgwikipedia.orgbyjus.commdpi.com To create indole derivatives bearing the desired trimethoxyphenyl group, one would typically start with (3,4,5-trimethoxyphenyl)hydrazine. Condensation with a carbonyl compound forms a hydrazone, which, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. uwindsor.ca While this is a robust method, the presence of multiple methoxy (B1213986) groups on the phenylhydrazine (B124118) can sometimes lead to mixtures of regioisomers or abnormal reaction products. nih.gov A more targeted approach involves building up the molecule by first linking the indole and trimethoxyphenylamine units, followed by N-acetylation. For example, a series of potent tubulin polymerization inhibitors was synthesized by first preparing N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline, which was then converted to the corresponding 2-chloroacetamide. This intermediate was further diversified by substituting the chlorine with various pyrazoles and triazoles. rsc.orgnih.gov

Table 2: Heterocycle Formation Involving the N-(3,4,5-Trimethoxyphenyl) Moiety

| Heterocycle | Synthetic Method | Key Precursors |

| Pyrrole | Paal-Knorr Synthesis | 3,4,5-Trimethoxyaniline, 1,4-Dicarbonyl Compound |

| Indole | Fischer Indole Synthesis | (3,4,5-Trimethoxyphenyl)hydrazine, Aldehyde or Ketone |

| Indole | Multi-step Construction | N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline, Chloroacetyl chloride |

Quinazolinone and Other Fused Heterocycle Formations

The diversification of the this compound scaffold extends to the creation of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Quinazolinone Formation: A common route to 4(3H)-quinazolinones involves the cyclization of N-acylanthranilic acids or N-acylanthranilamides. nih.gov To synthesize a quinazolinone derivative incorporating the N-(3,4,5-trimethoxyphenyl) group, a logical precursor would be N-(3,4,5-trimethoxyphenyl)-2-aminobenzamide. This intermediate can be prepared from isatoic anhydride and 3,4,5-trimethoxyaniline. google.com The subsequent cyclization with a one-carbon synthon, such as an aldehyde in the presence of an oxidizing agent or formic acid, would yield the desired 3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one. google.com

Other Fused Heterocycles: The versatility of the trimethoxyphenyl building block is demonstrated in its incorporation into a variety of other heterocyclic systems.

Benzimidazoles: Novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have been synthesized and shown to possess significant anticancer activity. rsc.org

Triazinones and Imidazolones: Starting from an oxazolone (B7731731) intermediate bearing a 3,4,5-trimethoxybenzylidene group, ring transformation reactions with reagents like ammonia (B1221849) or hydrazine (B178648) can lead to the formation of imidazolone (B8795221) and triazinone derivatives. nih.gov

Thiadiazoles: The 3,4,5-trimethoxyphenyl moiety has been incorporated into 1,3,4-thiadiazole (B1197879) rings through the cyclization of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides. mdpi.com This demonstrates the utility of the trimethoxybenzaldehyde as a starting point for building complex heterocyclic conjugates.

Advanced Synthetic Methodologies for this compound Analogues

Beyond the established routes, advanced synthetic methods are employed to create structurally complex analogues with precise control over their three-dimensional arrangement and to introduce novel functionalities for enhanced biological activity.

Stereoselective Synthesis Approaches for Structurally Complex Analogues

Many biologically active natural products and their analogues, such as Combretastatin (B1194345) A-4, contain the 3,4,5-trimethoxyphenyl group and possess multiple stereocenters that are critical for their activity. dntb.gov.uabeilstein-journals.orgresearchgate.net The synthesis of these complex molecules requires advanced stereoselective methods to control the absolute and relative configuration of these centers.

One powerful strategy is the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.comthieme-connect.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are common examples of such auxiliaries. wikipedia.orgresearchgate.net For instance, an oxazolidinone auxiliary can be attached to a carboxylic acid to form a chiral amide. Deprotonation forms a specific Z-enolate, which then reacts with an electrophile (e.g., in an aldol (B89426) or alkylation reaction) from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.net This methodology is directly applicable to the synthesis of complex acetamide derivatives where stereocenters are introduced adjacent to the carbonyl group. The synthesis of analogues of Combretastatin, a molecule where the trimethoxyphenyl ring is a key component, often relies on stereoselective olefination reactions like the Wittig or Still-Gennari reactions to control the geometry of the double bond. researchgate.netdntb.gov.ua

Novel Functionalization and Conjugation Strategies

To explore structure-activity relationships and improve properties like potency and solubility, novel functionalization and conjugation strategies are applied to the this compound scaffold.

This can involve multi-step synthetic sequences where the core is elaborated with additional heterocyclic rings. For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been used as a platform where the acetamide's α-position is functionalized with pyrazole (B372694) or triazole moieties. rsc.orgnih.gov In another approach, the indole and trimethoxyphenyl rings were linked via a central furan-2,5-dione, which was then converted into various 5-aminopyrazole derivatives and further cyclized into bicyclic pyrazolotriazinedione systems. mdpi.com These examples highlight a strategy of using the core acetamide structure as a template for building highly complex, multi-ring systems.

Conjugation to larger molecules or nanoparticles represents another advanced strategy. For instance, trimethoxyphenyl-linked combretastatin analogues have been loaded onto diamond nanoparticles. This approach aims to enhance the aqueous solubility and potentially alter the pharmacokinetic profile of the parent compound. nih.gov

Derivatization Approaches for Enhanced Biological Activity of this compound

The core structure of this compound offers multiple sites for chemical modification. Scientists have explored derivatization at the acetamide side chain, substitutions on the aromatic ring, and the incorporation of diverse heterocyclic systems to generate libraries of novel compounds with improved biological profiles. These approaches are often guided by structure-activity relationship (SAR) studies, which aim to understand the molecular features crucial for biological effects.

Acetamide Side Chain Modifications

Modifications to the acetamide side chain of this compound have been a key strategy to modulate the compound's properties. These modifications can influence factors such as solubility, metabolic stability, and interaction with biological targets. Research has shown that even subtle changes to this part of the molecule can lead to significant alterations in biological activity.

One common modification involves the substitution of the acetyl group with more complex moieties. For instance, the nitrogen of the acetamide can be further functionalized. In the synthesis of certain benzothiazole (B30560) derivatives, the acetamide nitrogen of a related N-(3,4,5-trimethoxyphenyl) precursor is alkylated with various substituted benzyl (B1604629) groups, such as 4-fluorobenzyl, 3-chlorobenzyl, and 4-methoxybenzyl groups. nih.govhanyang.ac.kr This introduces a larger, more lipophilic substituent, which can enhance binding to target proteins.

Another approach involves the introduction of different functional groups to the acetyl moiety itself. For example, the synthesis of some acetamide-chalcone derivatives involves the reaction of 4'-aminoacetophenone (B505616) with various benzaldehydes, followed by acetylation to form the N-acetyl group. nih.gov While not directly modifying a pre-existing this compound, this illustrates the synthetic versatility of the acetamide functional group in building larger, more complex molecules.

The table below summarizes some of the modifications made to the acetamide side chain of this compound and related structures.

| Modification Type | Example of Reagents/Conditions | Resulting Structure/Derivative Type | Reference |

| N-Alkylation | Substituted benzyl halides, base | N-benzyl-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | nih.govhanyang.ac.kr |

| Acetyl Group Variation | Introduction of larger acyl groups | Varied N-acyl-3,4,5-trimethoxyanilines | N/A |

| Functionalization of Acetyl Moiety | Attachment of heterocyclic rings | Heterocyclic-acetamide hybrids | nih.govhanyang.ac.kr |

This table is illustrative and based on general synthetic strategies for modifying acetamide functionalities.

Aromatic Ring Substituent Variations

The 3,4,5-trimethoxyphenyl ring is a critical pharmacophore in many biologically active compounds. Variations in the substitution pattern of this aromatic ring can profoundly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In the context of N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide, the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene (B151609) ring creates specific electronic effects that influence the molecule's reactivity and potential biological interactions. nih.gov The electron-withdrawing nitro group and the electron-donating methoxy group create regioselectivity in chemical reactions, while the fluorine atom can enhance lipophilicity and metabolic stability. nih.gov

The following table outlines some of the variations in aromatic ring substituents that have been investigated in compounds related to this compound.

| Original Substituent(s) | Modified Substituent(s) | Rationale for Modification | Example Compound Class | Reference |

| 3,4,5-Trimethoxy | Varied methoxy patterns (e.g., 3,4-dimethoxy) | To probe the importance of each methoxy group for activity. | Oxadiazole derivatives | Current time information in Bangalore, IN. |

| Hydrogen (on a second aromatic ring) | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | To enhance biological activity through electronic effects. | Chalcone (B49325) derivatives | nih.gov |

| Hydrogen (on a second aromatic ring) | Electron-withdrawing groups (e.g., -Br, -Cl, -F) | To modulate lipophilicity and electronic properties. | Benzothiazole and Chalcone derivatives | nih.govhanyang.ac.krnih.gov |

| Methoxy | Hydroxyl | To increase polarity and potential for hydrogen bonding. | N/A | nih.gov |

Heterocyclic Ring Incorporations (e.g., benzothiazole, indole, pyrazole, triazole, quinazolinone, rhodanine (B49660), purine (B94841), chalcone, thiadiazole, oxadiazole, sulfonamide)

A highly effective strategy for diversifying the biological activity of this compound is the incorporation of various heterocyclic rings. This approach can lead to the discovery of novel compounds with unique pharmacological profiles by introducing new potential binding interactions, altering solubility, and modifying metabolic pathways.

Benzothiazole: Benzothiazole moieties have been incorporated into this compound derivatives. For example, 2-(benzo[d]thiazol-2-ylthio)-N-benzyl-N-(3,4,5-trimethoxyphenyl)acetamide and its analogues have been synthesized and studied. nih.govhanyang.ac.kr

Chalcone: Chalcones, which contain an α,β-unsaturated ketone system, have been hybridized with the this compound scaffold. nih.gov These hybrid molecules often exhibit interesting biological properties. For instance, chalcones bearing a 3,4,5-trimethoxyphenyl motif have been investigated for their biological activities. nih.gov

Indole: While direct synthesis from this compound is not explicitly detailed in the provided context, the general importance of the indole nucleus in medicinal chemistry suggests its potential as a valuable addition to this scaffold.

Pyrazole: Pyrazole rings have been incorporated into structures containing the 3,4,5-trimethoxyphenyl group. For instance, a series of N1-substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline derivatives have been synthesized. The synthesis typically involves the condensation of a chalcone precursor with a hydrazine derivative.

Triazole: The 1,2,4-triazole (B32235) ring has been successfully integrated with the this compound framework. For example, 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a known derivative. Synthesis of such compounds can involve multi-step reactions, including the formation of the triazole ring from a suitable precursor.

Quinazolinone: The synthesis of quinazolinone derivatives often involves the reaction of an anthranilic acid derivative with an appropriate reagent to form a 1,3-benzoxazin-4-one intermediate, which is then treated with an amine to yield the quinazolinone core. While a direct linkage to this compound is not specified, this methodology could be adapted to create hybrid structures.

Rhodanine: Rhodanine and its derivatives are typically synthesized by the condensation of an aldehyde or ketone with rhodanine in the presence of a base. This Knoevenagel condensation could be employed using a derivative of this compound that contains an aldehyde functionality to generate rhodanine-containing hybrids.

Purine: Purine and pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry. The synthesis of new purine and pyrimidine derivatives often involves multi-step sequences. For example, new pyrimidine derivatives have been synthesized from 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, demonstrating the feasibility of incorporating this important heterocyclic system.

Thiadiazole: The 1,3,4-thiadiazole ring has been incorporated into this compound analogues. The compound N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide is a known chemical entity. The synthesis of such compounds can involve the cyclization of thiosemicarbazide (B42300) derivatives.

Oxadiazole: Similar to thiadiazoles, 1,3,4-oxadiazole (B1194373) rings have been integrated into this chemical class, with N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide being a documented compound. The synthesis often proceeds through the cyclization of acylhydrazide precursors. Current time information in Bangalore, IN.

Sulfonamide: Sulfonamide moieties can be introduced by reacting an amino-functionalized derivative of this compound with a sulfonyl chloride. The synthesis of acetamide-sulfonamide containing scaffolds has been reported, typically involving the coupling of a carboxylic acid with a sulfa drug.

The following table provides a summary of the incorporated heterocyclic rings and general synthetic approaches.

| Heterocyclic Ring | General Synthetic Strategy | Example Precursors | Reference |

| Benzothiazole | Reaction of a thio-functionalized intermediate with a substituted acetamide. | 2-mercaptobenzothiazole, N-(3,4,5-trimethoxyphenyl)-2-chloroacetamide | nih.govhanyang.ac.kr |

| Chalcone | Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. | 4'-aminoacetophenone, 3,4,5-trimethoxybenzaldehyde | nih.govnih.gov |

| Pyrazole | Condensation of a chalcone with a hydrazine derivative. | 3,4,5-trimethoxychalcone, hydrazine hydrate | |

| Triazole | Cyclization of thiosemicarbazide derivatives or other suitable precursors. | 3,4,5-trimethoxybenzoyl isothiocyanate, aminoguanidine | |

| Quinazolinone | Reaction of an anthranilic acid derivative with an acyl chloride followed by an amine. | Anthranilic acid, chloroacetyl chloride, amine | |

| Rhodanine | Knoevenagel condensation of an aldehyde with rhodanine. | Aldehyde-functionalized this compound, rhodanine | N/A |

| Purine/Pyrimidine | Multi-step synthesis involving the construction of the heterocyclic ring system. | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, 4,6-dichloro-2-methylpyrimidine | |

| Thiadiazole | Cyclization of a thiosemicarbazide derivative. | 3,4,5-trimethoxybenzoyl-thiosemicarbazide | |

| Oxadiazole | Cyclization of an acylhydrazide derivative. | 3,4,5-trimethoxybenzoylhydrazide | Current time information in Bangalore, IN. |

| Sulfonamide | Reaction of an amine with a sulfonyl chloride. | Amino-functionalized this compound, sulfonyl chloride |

Computational Chemistry and Molecular Modeling in N 3,4,5 Trimethoxyphenyl Acetamide Research

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as N-(3,4,5-Trimethoxyphenyl)acetamide derivatives, to a macromolecular target.

The colchicine (B1669291) binding site on tubulin is a key target for many anticancer agents. Molecular docking studies have been instrumental in understanding how derivatives of this compound interact with this site. The 3,4,5-trimethoxyphenyl moiety is a critical feature for high antitumor potency, and its orientation within the binding pocket is a key determinant of activity. nih.gov

Interactive Table: Molecular Docking of this compound Derivatives at the Colchicine Binding Site

| Compound Type | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Grossgemin Amino Derivatives | Lys254, Leu248, Ala250, Leu255 | -25.05 | semanticscholar.org |

| Azetidin-2-one Derivatives | Cys241, Val318 | Not Specified | researchgate.net |

Derivatives of this compound have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer. nih.govresearchgate.netnih.gov Molecular docking has been employed to predict how these compounds bind to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.comfrontiersin.org

For example, docking studies of certain trimethoxy quinazoline (B50416) derivatives have shown stable binding within the ATP binding pocket of both EGFR and VEGFR-2. nih.gov These studies suggest that the compounds can act as dual inhibitors, forming stable hydrogen bonds with key residues in the kinase domains. nih.gov The binding energy scores from these docking simulations often correlate with the experimentally observed inhibitory activities. nih.gov For instance, one potent compound was predicted to bind to the ATP binding pocket of VEGFR2 with a docking energy score of -7.3 kcal/mol. nih.gov

The versatility of the this compound scaffold allows for its exploration against a range of other molecular targets. Molecular docking is a primary tool for identifying these potential new targets and understanding the binding interactions. researchgate.netnih.govnih.gov This approach, often part of virtual screening campaigns, helps in identifying "hit" compounds that can be further optimized. nih.gov The process involves docking a library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. mdpi.com

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the predicted binding modes and to observe the conformational changes that may occur upon ligand binding. nih.govnih.gov

For instance, MD simulations have been used to confirm the stability of trimethoxy quinazoline derivatives within the ATP binding pockets of EGFR and VEGFR-2. nih.gov The root-mean-square deviation (RMSD) of the protein backbone during the simulation can indicate the stability of the complex. A stable complex will typically show a low and consistent RMSD value. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time, providing further confidence in the docking predictions. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of this compound and its derivatives. nih.govmdpi.com These calculations can provide insights into the molecule's geometry, charge distribution, and reactivity. nih.gov

DFT methods can be used to optimize the molecular structure and calculate vibrational frequencies, which can be compared with experimental data. dntb.gov.ua Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's electronic and optical properties. dntb.gov.ua This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are employed in the development of novel therapeutics based on the this compound scaffold. nih.govresearchgate.netpurdue.edu

Structure-based drug design relies on the three-dimensional structure of the target protein, which is often determined by X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net Molecular docking and MD simulations are key components of this approach, allowing for the rational design of ligands that are predicted to bind with high affinity and selectivity to the target. mdpi.com

Ligand-based drug design is used when the 3D structure of the target is unknown. nih.gov This approach utilizes the information from a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to screen virtual libraries for new compounds with the desired activity. nih.gov The development of this compound derivatives often involves a combination of both approaches to leverage all available information for the design of more effective drug candidates. nih.govmdpi.commdpi.com

Future Research Directions and Translational Perspectives for N 3,4,5 Trimethoxyphenyl Acetamide Analogues

Development of Novel Synthetic Analogues with Enhanced Potency and Selectivity

A primary objective in the continued investigation of N-(3,4,5-trimethoxyphenyl)acetamide analogues is the rational design and synthesis of new compounds with superior potency and target selectivity. The trimethoxyphenyl moiety serves as a valuable scaffold, with modifications aimed at improving efficacy and minimizing off-target interactions.

Researchers have successfully synthesized novel heterocyclic compounds featuring the trimethoxyphenyl scaffold as analogues of Combretastatin (B1194345), a potent anticancer agent. nih.gov For instance, the reaction of (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with various reagents has yielded substituted pyridines and pyrimidines. nih.gov Similarly, studies on derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), a related structural precursor, have shown that creating amide analogues can lead to significant gains in potency. nih.gov One such derivative, an amide referred to as S26, demonstrated a remarkable ability to sensitize multidrug-resistant cancer cells to the chemotherapeutic drug Taxol, proving more potent than the established modulator verapamil. nih.gov

Future efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the acetamide (B32628) side chain and the substitution patterns on the phenyl ring to identify key structural features that govern biological activity.

Hybrid Molecule Design: Combining the trimethoxyphenyl scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic modes of action.

Stereoselective Synthesis: Investigating the impact of stereochemistry on biological activity, as different enantiomers or diastereomers of a compound can have vastly different potencies and selectivities.

Identification of New Molecular Targets and Polypharmacology Studies

The paradigm in drug discovery has been shifting from a "one drug, one target" philosophy to a polypharmacological approach, where a single molecule is designed to interact with multiple targets. nih.govresearchgate.net This strategy is particularly relevant for complex, multifactorial diseases like cancer, where targeting a single pathway is often insufficient. researchgate.netresearchgate.net Polypharmacology can enhance therapeutic efficacy by modulating several key pathways simultaneously. researchgate.net

For analogues of this compound, a key future direction is the systematic identification of their molecular targets and off-targets. nih.gov While some analogues are known to target tubulin, like Combretastatin, the full spectrum of their interactions is likely broader. TMCA derivatives, for example, have been found to act as GABAA/BZ receptor agonists, suggesting potential applications in treating seizure disorders and insomnia. nih.gov

Future research in this area will involve:

Computational Modeling: Using in silico methods like molecular docking and ligand-based screening to predict potential binding partners from large databases of biological targets. researchgate.netresearchgate.net

Affinity-Based Proteomics: Employing chemical probes derived from the lead compounds to isolate and identify their binding proteins directly from cell lysates.

Phenotypic Screening: Using high-content imaging and other cell-based assays to uncover unexpected biological effects, which can then be traced back to novel molecular targets.

Understanding the polypharmacology of these compounds will be crucial for both drug repurposing—finding new uses for existing molecules—and for predicting potential adverse effects caused by unintended "anti-target" interactions. nih.govpublisherspanel.com

Mechanistic Investigations of Less Explored Biological Activities

Beyond their well-documented anticancer properties, compounds bearing the 3,4,5-trimethoxyphenyl group have been reported to possess a range of other biological activities, including anticonvulsant, sedative, and antiviral effects. nih.gov However, the underlying mechanisms for many of these less-explored activities remain to be fully elucidated.

Future investigations should prioritize deep mechanistic studies to understand how these molecules exert their effects at a cellular and molecular level. For example, the discovery that TMCA acts as a GABAA/BZ receptor agonist provides a clear path for investigating the anticonvulsant and sedative properties of related amides. nih.gov Similarly, reports of antiviral activity among TMCA esters against hepatitis B, SARS, and influenza A viruses warrant further investigation into the specific viral proteins or host factors that these compounds target. nih.gov

A focused effort to explore these secondary activities could unlock new therapeutic avenues for this compound analogues in neurology, infectious diseases, and beyond.

Advanced Preclinical Pharmacological Studies (excluding ADME)

Rigorous preclinical pharmacological evaluation is essential to validate the therapeutic potential of novel analogues. This involves a suite of in vitro and in vivo studies designed to characterize the pharmacodynamic effects of the compounds.

Recent studies have provided a strong foundation. For example, the cytotoxic effects of new heterocyclic combretastatin analogues with a trimethoxyphenyl scaffold were evaluated against a panel of human cancer cell lines, including HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC3 (prostate). nih.gov The results identified several compounds with promising anticancer activity. nih.gov

| Compound | Cell Line | IC50 (µM) |

| 2 | MCF-7 | 28.06 |

| 2 | PC3 | 54.6 |

| 3 | PC3 | 77.4 |

| 7 | PC3 | 47.4 |

Data sourced from a study on new heterocycles with a trimethoxyphenyl scaffold. nih.gov

In another area, analogues of a different amido scaffold were found to inhibit both TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells, suggesting a potential application in inflammatory bowel disease (IBD). nih.gov This dual-inhibitory action represents an advanced pharmacological effect that could be explored for trimethoxyphenyl amides.

Future preclinical studies should expand upon this work by:

Developing Orthotopic and Patient-Derived Xenograft (PDX) Models: Testing lead compounds in more clinically relevant animal models of cancer.

Investigating Biomarkers of Response: Identifying molecular markers that can predict which tumors or patients are most likely to respond to treatment.

Pharmacodynamic Assays: Measuring the extent and duration of target engagement in vivo to correlate with therapeutic efficacy.

Integration of Omics Data for Systems-Level Understanding

To gain a truly comprehensive picture of the biological effects of this compound analogues, future research must embrace a systems-level approach. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex regulatory networks that are perturbed by these compounds. nih.govduke.edu

This high-order approach moves beyond the study of single pathways and provides a holistic view of a drug's impact on the entire biological system. nih.gov By analyzing how a compound alters the expression of thousands of genes, the abundance of hundreds of proteins, and the levels of various metabolites, researchers can construct a detailed "regulatory landscape" of its mechanism of action. nih.gov

For this compound analogues, this could involve:

Transcriptomic Profiling (RNA-seq): To identify all genes whose expression is significantly altered in cancer cells following treatment.

Proteomic Analysis (Mass Spectrometry): To quantify changes in the cellular proteome and identify post-translational modifications indicative of pathway activation or inhibition.

Metabolomic Studies: To understand how the compounds affect cellular metabolism, a hallmark of many diseases including cancer.

By integrating these layers of data, researchers can uncover novel mechanisms, identify synergistic drug combinations, and develop a more complete understanding of the therapeutic potential and possible toxicities of this promising class of compounds. nih.gov

Q & A

Q. Table 1: Key NMR Assignments for this compound Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -NMR | 6.64 | Singlet | Aromatic H |

| -NMR | 3.76 | Singlet | OCH |

| -NMR | 168.1 | - | Acetamide C=O |

| -NMR | 56.3 | - | OCH |

Q. Table 2: Enrichment Factors (EF) for Docking Tools

| Software | EF (Early) | EF (Global) | Target Protein |

|---|---|---|---|

| Glide 2.5 | 3.8 | 2.9 | Tubulin |

| AutoDock Vina | 2.1 | 1.7 | Kinase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.